molecular formula C6H4BrClFNO B1383911 (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol CAS No. 2092051-87-9

(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol

Cat. No.: B1383911
CAS No.: 2092051-87-9
M. Wt: 240.46 g/mol
InChI Key: QKXGCMGAKPWDFR-UHFFFAOYSA-N
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Description

“(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol” is a chemical compound with a molecular formula of C6H5BrClFNO . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5BrFNO/c7-6-5 (8)4 (3-10)1-2-9-6/h1-2,10H,3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not provided in the search results, similar compounds like “2-Bromo-5-fluoropyridine” can be used in palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 206.01 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Chemoselective Functionalization :Research on the chemoselective functionalization of related halopyridines, like 5-bromo-2-chloro-3-fluoropyridine, shows the potential for selective substitution reactions. Catalytic amination under specific conditions can result in exclusive substitution at particular sites, indicating potential for precise chemical modifications in related compounds (Stroup et al., 2007).

  • Halogen-rich Intermediate Synthesis :The synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, closely related to the compound , is significant in medicinal chemistry. These intermediates serve as valuable building blocks, demonstrating the role of such compounds in creating diverse and functionally rich molecules for chemical and pharmaceutical applications (Wu et al., 2022).

  • Synthesis of Complex Molecules :The synthesis of complex molecules like Schiff base compounds using similar halopyridines indicates the utility of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol in forming structurally intricate and potentially biologically active compounds. Such processes often involve condensation reactions and are crucial in medicinal chemistry (Wang et al., 2008).

  • Supramolecular Networks Study :Compounds like (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol and its chloro analogue, while not directly related, demonstrate the importance of studying the crystal structure and supramolecular networks of halogen-substituted compounds. Such studies can provide insights into the properties and potential applications of this compound in material science and crystal engineering (Rajalakshmi et al., 2012).

  • Infrared Spectroscopy in Cluster Studies :The use of infrared spectroscopy to study hydrogen-bonded clusters of compounds like 2-fluoropyridine with methanol suggests potential applications of this compound in spectroscopic studies. This can be important in understanding molecular interactions and designing new materials (Nibu et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Properties

IUPAC Name

(2-bromo-3-chloro-5-fluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFNO/c7-6-5(8)3(2-11)4(9)1-10-6/h1,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXGCMGAKPWDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)Cl)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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